1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine

Catalog No.
S729554
CAS No.
853792-81-1
M.F
C13H14N4
M. Wt
226.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine

CAS Number

853792-81-1

Product Name

1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine

IUPAC Name

1-propylimidazo[4,5-c]quinolin-4-amine

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

InChI

InChI=1S/C13H14N4/c1-2-7-17-8-15-11-12(17)9-5-3-4-6-10(9)16-13(11)14/h3-6,8H,2,7H2,1H3,(H2,14,16)

InChI Key

OWBUYSQOBLYANO-UHFFFAOYSA-N

SMILES

CCCN1C=NC2=C1C3=CC=CC=C3N=C2N

Synonyms

1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine; Desmethyl-N-propyl Imiquimod

Canonical SMILES

CCCN1C=NC2=C1C3=CC=CC=C3N=C2N

1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine is a heterocyclic compound characterized by its molecular formula C13H14N4C_{13}H_{14}N_{4} and a molecular weight of 226.28 g/mol. This compound features a unique imidazoquinoline structure, which is significant in various biological and chemical applications. The presence of the propyl group at the nitrogen position and the amino group at the fourth carbon position are crucial for its biological activity, particularly in modulating immune responses through interactions with Toll-like receptors.

The mechanism of action for 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine remains unknown due to a lack of specific research. However, related imidazo[4,5-c]quinoline derivatives have been investigated for their potential to modulate the immune system and act as antiviral agents [].

Immune System Modulation

Studies suggest that 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine may possess immunomodulatory properties, meaning it can potentially influence the function of the immune system. Research indicates that the compound may activate certain immune cells, such as toll-like receptors, leading to the production of immune messengers like cytokines and interferons []. These immune responses could be harnessed for various research purposes, including:

  • Understanding immune function: Studying the effects of 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine on the immune system can help researchers gain insights into how the immune system works and responds to different stimuli.
  • Developing new immunotherapies: The immunomodulatory properties of the compound might hold potential for developing novel immunotherapeutic strategies for treating various diseases, including cancer and infectious diseases.

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride, yielding reduced imidazoquinoline derivatives.
  • Substitution: Nucleophilic substitution reactions occur primarily at the amino group, allowing for the introduction of various substituents .

Types of Reactions

Reaction TypeCommon ReagentsProducts Formed
OxidationPotassium permanganateQuinoline derivatives
ReductionLithium aluminum hydrideReduced imidazoquinoline derivatives
SubstitutionAlkyl halides in presence of baseSubstituted imidazoquinoline derivatives

1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine exhibits significant biological activity, particularly as an immunomodulatory agent. It functions as a positive allosteric modulator of the A3 adenosine receptor and acts on Toll-like receptors 7 and 8. This interaction stimulates immune responses, which may lead to antiviral effects. The compound has been investigated for potential applications in treating conditions such as actinic keratosis and basal cell carcinoma due to its ability to induce interferon biosynthesis in human cells .

The synthesis of 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine typically involves cyclization reactions starting from appropriate precursors. A common method includes:

  • Reaction of 2-Aminobenzonitrile with 1-Propylimidazole: This reaction occurs in the presence of a base (e.g., potassium carbonate) and a solvent like dimethylformamide at elevated temperatures.
  • Alternative Synthetic Routes: Other methods may involve microwave-assisted reactions or palladium-catalyzed cross-coupling techniques for improved yields .

Industrial Production

For industrial synthesis, similar routes are employed but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods (e.g., recrystallization and chromatography) are commonly used to scale up production.

1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine has diverse applications across various fields:

  • Pharmaceutical Development: It serves as a building block for synthesizing more complex pharmaceutical agents.
  • Immunology: Investigated for its potential as an immunomodulatory agent.
  • Antiviral Research: Explored for its antiviral properties against various viral infections.
  • Analytical Chemistry: Used as a reference standard in analytical studies due to its unique structural characteristics .

Research indicates that 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine interacts primarily with Toll-like receptors 7 and 8, enhancing immune system activation. These interactions have been linked to increased production of cytokines and other immune mediators, highlighting its potential therapeutic roles in immunotherapy and antiviral treatments .

Several compounds share structural similarities with 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine:

Similar Compounds

Compound NameKey Features
ImiquimodTLR7 agonist; used topically for skin conditions
ResiquimodAgonist for both TLR7 and TLR8; broader immune modulation
GardiquimodSynthetic TLR7 agonist; enhanced potency

Uniqueness

The uniqueness of 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine lies in its specific substitution pattern that influences its biological activity significantly. The propyl group at the nitrogen position and the amino group at the fourth carbon position enhance its interaction with Toll-like receptors compared to other similar compounds, making it a promising candidate for further research in immunomodulation and antiviral therapies .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.2

Appearance

Solid

Melting Point

288 - 290° C

Wikipedia

1H-Imidazo[4,5-c]quinolin-4-amine, 1-propyl-

Dates

Modify: 2023-08-15

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